molecular formula C6H6F3N3O2S B1439527 2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate CAS No. 1198058-39-7

2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No. B1439527
M. Wt: 241.19 g/mol
InChI Key: HQOUDDOJCNEHPP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate, commonly referred to as TFMC, is an organofluorine compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and has been used to synthesize a variety of compounds. TFMC is used in a variety of scientific applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Overview of Heterocyclic Compounds with Triazole and Thiadiazole

Recent studies have highlighted the significance of heterocyclic compounds, especially those containing triazole and thiadiazole fragments, in medicinal chemistry. Such compounds are recognized for their versatility in biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. The presence of triazole and thiadiazole moieties in these molecules contributes to their high selectivity of action, low toxicity, and effects comparable to standard drugs (Koval et al., 2022). This suggests that the compound , with a thiadiazole component, might share similar pharmacological potentials.

Synthetic and Biological Significance

The synthesis and structural modification of thiadiazole derivatives have been extensively explored for their pharmaceutical significance. For instance, the variety of synthetic methods for thiadiazole compounds reveals their importance in creating potential therapeutic agents with antimicrobial and other biological activities (Yusuf & Jain, 2014). This underscores the relevance of structural modification in enhancing the biological efficacy of thiadiazole-containing compounds, possibly including 2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate.

Pharmacological Potential

The pharmacological potential of 1,3,4-thiadiazole derivatives, as part of heterocyclic systems, has been extensively documented. These derivatives are known for their antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antidiabetic properties, highlighting the therapeutic versatility of thiadiazole-based compounds (Mishra et al., 2015). Given this context, the specific compound of interest may offer a promising scaffold for developing new drugs with multiple therapeutic effects.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2S/c1-3-11-12-4(15-3)10-5(13)14-2-6(7,8)9/h2H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOUDDOJCNEHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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